![molecular formula C17H30N2O2 B15183179 2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one CAS No. 78276-26-3](/img/structure/B15183179.png)
2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[45]decan-4-one is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the oxiranylmethyl group via epoxidation reactions.
- Functionalization of the diazaspiro structure with methyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxiranylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxiranylmethyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. The oxiranylmethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
2,2,7,7,9,9-Hexamethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one: Shares a similar spirocyclic core but lacks the oxiranylmethyl group.
8-(cyclohexyloxy)-2,2,7,7,9,9-hexamethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one: Contains a cyclohexyloxy group instead of the oxiranylmethyl group.
Uniqueness: The presence of the oxiranylmethyl group in 2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one distinguishes it from similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
78276-26-3 |
|---|---|
Fórmula molecular |
C17H30N2O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
3,3,7,7,9,9-hexamethyl-2-(oxiran-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C17H30N2O2/c1-14(2)9-17(10-15(3,4)18-14)11-16(5,6)19(13(17)20)7-12-8-21-12/h12,18H,7-11H2,1-6H3 |
Clave InChI |
NXEKRGHBHLZGDE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CC(N1)(C)C)CC(N(C2=O)CC3CO3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


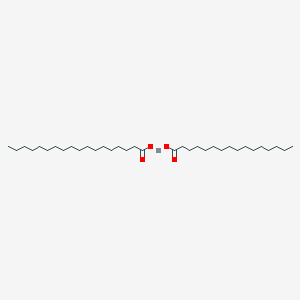
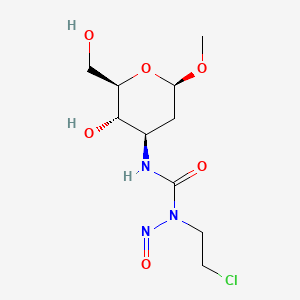
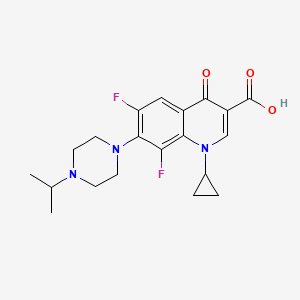
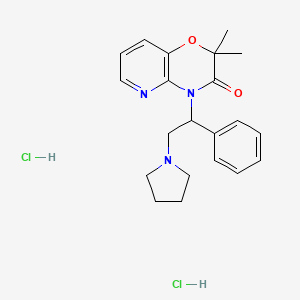
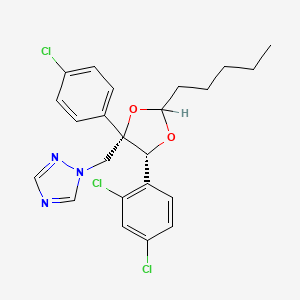
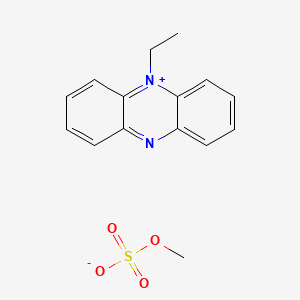
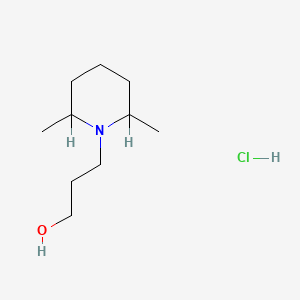
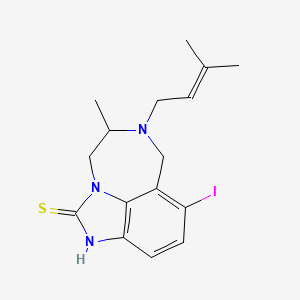
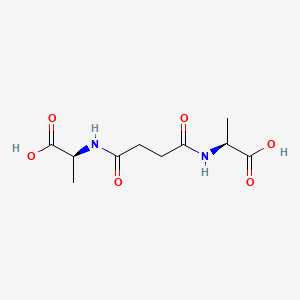
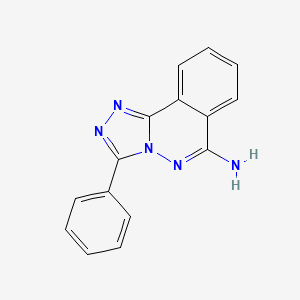
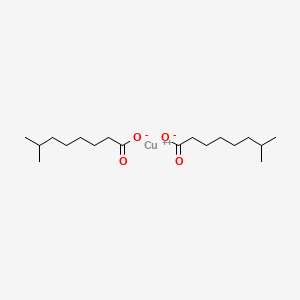
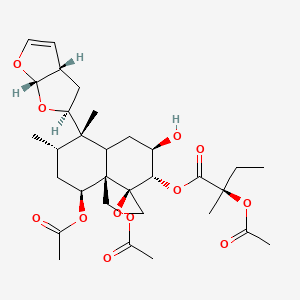
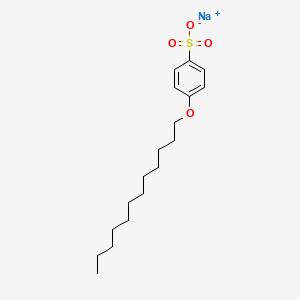
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
